4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine hydrobromide
Description
4-(4-((Difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine hydrobromide (CAS: 4924) is a thiazole derivative featuring a difluoromethylthio (-S-CF₂H) group at the para position of the phenyl ring attached to the thiazole core, with an N-phenyl substitution at the 2-amine position. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)phenyl]-N-phenyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2S2.BrH/c17-15(18)22-13-8-6-11(7-9-13)14-10-21-16(20-14)19-12-4-2-1-3-5-12;/h1-10,15H,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPXNLDIHPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)SC(F)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine hydrobromide is a compound of significant interest due to its unique thiazole structure combined with difluoromethylthio and phenyl groups. This combination enhances its potential biological activities, making it a candidate for various therapeutic applications, including antibacterial, antifungal, and anticancer properties.
The compound's structure is characterized by:
- Thiazole ring : Imparts biological activity.
- Difluoromethylthio group : Enhances lipophilicity, aiding membrane penetration.
- Phenyl group : Involved in interactions with biological targets.
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets. The difluoromethylthio group increases lipophilicity, allowing better interaction with lipid membranes and proteins. The thiazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity to target enzymes or receptors.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit potent antibacterial properties. For instance:
- Inhibition of DNA gyrase : Compounds similar to 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine have demonstrated strong inhibitory effects on bacterial topoisomerases, specifically targeting S. aureus and E. coli topoisomerase IV with IC50 values as low as 0.008 μg/mL .
| Compound | Target | IC50 (μg/mL) |
|---|---|---|
| 4-(4-Difluoromethylthio)phenyl-N-phenylthiazol-2-amine | S. aureus topoisomerase IV | 0.012 |
| 4-(4-Difluoromethylthio)phenyl-N-phenylthiazol-2-amines | E. coli DNA gyrase | 12 |
Antifungal Activity
The compound has shown promise in antifungal applications as well:
- In vitro studies : Thiazole derivatives with electronegative substituents (like fluorine) at the para position of the phenyl moiety have exhibited enhanced antifungal activity compared to those with less electronegative groups .
Antitumor Activity
The anticancer potential of thiazole derivatives is also notable:
- Cytotoxicity tests : Compounds similar to 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine have been reported to possess significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative | A431 (skin cancer) | <1.98 |
| Thiazole derivative | Jurkat (leukemia) | <1.61 |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial potency of thiazole derivatives against E. coli and S. aureus, demonstrating that specific structural modifications led to enhanced activity, highlighting the importance of the difluoromethylthio group .
- Cytotoxicity Profile : In a comparative analysis of various thiazole compounds, it was found that those with specific electron-donating groups showed superior cytotoxic effects against cancer cell lines, suggesting structure-activity relationships that could be leveraged in drug design .
Comparison with Similar Compounds
Structural Analogues of Thiazole Derivatives
Thiazole derivatives with varying substituents on the phenyl ring or modifications to the amine group have been synthesized and characterized. Key structural analogs include:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
- Electron-Withdrawing Effects: The difluoromethylthio group (-S-CF₂H) introduces strong electron-withdrawing effects due to fluorine atoms, which may enhance the electrophilicity of the thiazole ring compared to nitro (-NO₂) or sulfonyl (-SO₂R) groups .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Inferred based on similar C=S stretching in thiazoles and triazoles.
Key Observations:
- Salt vs. Neutral Forms : The hydrobromide salt of the target compound likely improves aqueous solubility compared to neutral thiazole derivatives like 4-phenylthiazol-2-amine .
- Tautomerism : Unlike 1,2,4-triazole derivatives, which exhibit thione-thiol tautomerism, thiazoles such as the target compound maintain a stable thione form, as evidenced by IR spectra lacking ν(S-H) bands .
Comparison with Other Derivatives :
- Nitro Derivatives: 4-(4′-Nitrophenyl)thiazol-2-amine (94% yield) is synthesized using p-nitro acetophenone and thiourea under reflux .
- Sulfonyl Derivatives : Tosyl or benzenesulfonyl groups are introduced via electrophilic substitution, requiring basic conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine hydrobromide?
Answer:
The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : Use Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. For example, 1-(4-((difluoromethyl)thio)phenyl)thiourea can react with 2-bromoacetophenone derivatives in dimethylformamide (DMF) with triethylamine (TEA) as a base .
Hydrobromide Salt Formation : Precipitate the free base using hydrobromic acid (HBr) in ethanol under controlled pH.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) ensures purity .
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., difluoromethyl thioether at C4, phenyl groups at N2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 379.08) .
- Elemental Analysis : Validate C, H, N, S, and Br content (±0.4% theoretical) .
Advanced: How can structural-activity relationships (SAR) be investigated for this compound’s bioactivity?
Answer:
Design SAR studies by:
Substituent Variation : Synthesize analogs with modified difluoromethyl thioether groups (e.g., trifluoromethyl, methylsulfonyl) to assess electronic effects on target binding .
Thiazole Core Modifications : Replace thiazole with oxazole or imidazole to evaluate ring electronegativity impacts .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Address discrepancies through:
Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioether group) .
Solubility Optimization : Test hydrobromide salt vs. free base in PBS (pH 7.4) to improve bioavailability .
Target Engagement Studies : Employ CRISPR-interference (CRISPRi) to validate on-target effects in disease models .
Advanced: What computational strategies are suitable for predicting this compound’s mechanism of action?
Answer:
Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability .
QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with IC values .
ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on thiazole hydrophobicity .
Basic: What storage conditions are optimal for maintaining compound stability?
Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrobromide deliquescence .
- Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO (10 mM) under argon .
Advanced: How can researchers validate the role of the difluoromethyl thioether group in target binding?
Answer:
Isothermal Titration Calorimetry (ITC) : Compare binding affinity (K) of the parent compound vs. non-fluorinated analogs .
X-ray Crystallography : Co-crystallize with target proteins (e.g., HDACs) to visualize fluorine-protein interactions .
Fluorine NMR (F NMR) : Monitor chemical shift changes upon target binding to confirm participation .
Advanced: What strategies mitigate synthetic impurities in multi-step thiazole synthesis?
Answer:
Intermediate Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) after each step to detect residual α-haloketones .
Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions at the amine .
Catalyst Screening : Test Pd/C vs. Wilkinson’s catalyst for Suzuki-Miyaura coupling of aryl thioethers .
Basic: Which in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC in HeLa and MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinase/phosphatase activity .
Advanced: How does the hydrobromide counterion influence physicochemical properties?
Answer:
- Solubility : Hydrobromide salt increases aqueous solubility (e.g., 12 mg/mL in water vs. 2 mg/mL for free base) .
- Crystallinity : Salt formation enhances crystal lattice stability, improving X-ray diffraction quality .
- pH Sensitivity : Dissociate in acidic conditions (e.g., gastric fluid), releasing the free base for absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
